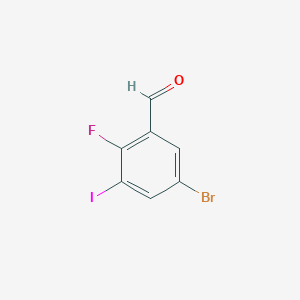

5-Bromo-2-fluoro-3-iodobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTESSWSHEHZJDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Chemical Synthesis of 5 Bromo 2 Fluoro 3 Iodobenzaldehyde

Retrosynthetic Strategies and Complex Disconnections

The retrosynthetic analysis of 5-bromo-2-fluoro-3-iodobenzaldehyde suggests several potential disconnection points. A primary strategy involves the late-stage introduction of the formyl group via formylation of a pre-functionalized 1-bromo-4-fluoro-2-iodobenzene (B1271557) precursor. This approach relies on the stability of the tri-substituted benzene (B151609) ring during the formylation process.

Another viable retrosynthetic pathway involves the sequential halogenation of a simpler starting material, such as 2-fluorobenzaldehyde (B47322). chemicalbook.comgoogle.com This strategy requires careful selection of halogenating agents and reaction conditions to achieve the desired substitution pattern, given the directing effects of the existing substituents. The aldehyde group is a deactivating, meta-directing group, while the fluorine atom is an activating, ortho-para-directing group. youtube.comjeeadv.ac.in

Regioselective Halogenation Techniques and Challenges

The introduction of three different halogen atoms onto a benzene ring with high regioselectivity is a formidable task. The directing effects of the substituents already present on the ring play a crucial role in determining the position of subsequent substitutions.

Directed Halogenation Approaches

Directed halogenation strategies utilize a directing group to control the position of halogen introduction. acs.org For instance, an O-methyloxime can serve as a directing group for ortho-bromination via a palladium-catalyzed process. acs.org While not directly applied to this compound in the reviewed literature, this approach highlights a potential strategy for selective halogen placement.

The synthesis of related compounds, such as 5-bromo-2-fluorobenzaldehyde, has been achieved through the bromination of 2-fluorobenzaldehyde using reagents like potassium bromate (B103136) in aqueous sulfuric acid. chemicalbook.com This demonstrates the feasibility of direct halogenation, although achieving the desired tri-halogenated product would require further selective iodination.

Decarboxylative Halogenation Strategies

Decarboxylative halogenation offers an alternative route to aryl halides from readily available carboxylic acids. nih.govacs.org This method involves the replacement of a carboxyl group with a halogen. While powerful, the success of this reaction is highly dependent on the substrate and reaction conditions. For example, electron-deficient benzoic acids can undergo decarboxylative halogenation using copper(I) as a promoter, while electron-rich systems may require a palladium(II) catalyst. nih.govorganic-chemistry.org The application of this strategy to synthesize this compound would likely involve a starting material such as 2-fluoro-3-iodo-5-bromobenzoic acid. However, the synthesis of this specific precursor presents its own set of challenges.

Directed Ortho Metalation (DoM) and Related Anionic Approaches

Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique employs a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent.

For the synthesis of this compound, a plausible DoM strategy could start with 1-bromo-4-fluorobenzene (B142099). The fluorine atom can act as a moderate directing group, facilitating lithiation at the 2-position. organic-chemistry.org Subsequent reaction with an iodine electrophile would yield 1-bromo-4-fluoro-2-iodobenzene. The final formylation step could then be achieved. A similar strategy is employed in the synthesis of 5-bromo-2-fluorobenzaldehyde, where 1-bromo-4-fluorobenzene is lithiated and then treated with methyl formate (B1220265).

An alternative DoM approach could involve the use of a more powerful directing group, such as an amide, to ensure high regioselectivity. organic-chemistry.org However, this would necessitate additional steps for the introduction and subsequent conversion of the directing group into the desired aldehyde functionality.

Formylation Reactions in Multiply Substituted Arenes

The introduction of an aldehyde group onto a heavily substituted aromatic ring is a critical step in the synthesis of this compound. Several formylation methods are available, each with its own advantages and limitations. wikipedia.org

The Vilsmeier-Haack reaction, using reagents like dimethylformamide (DMF) and phosphorus oxychloride, is a classic method for formylating electron-rich aromatic rings. wikipedia.org However, its effectiveness on electron-deficient or sterically hindered substrates can be limited.

Another approach is the Gattermann-Koch reaction, which utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst. wikipedia.org This method is generally suitable for simple aromatic hydrocarbons but may not be compatible with the functional groups present in the target molecule.

For highly functionalized arenes, lithiation followed by quenching with a formylating agent like DMF or methyl formate is often a more reliable strategy. This approach offers excellent regiocontrol, as the position of formylation is determined by the preceding metalation step.

Modern Catalytic Protocols for Halogen Incorporation and Aldehyde Formation

Modern catalytic methods offer milder and more efficient alternatives to traditional stoichiometric reactions for both halogenation and formylation.

Palladium-catalyzed reactions are particularly prominent in this area. For instance, palladium catalysts can be used for the reductive carbonylation of aryl halides to form aldehydes, using carbon monoxide or other C1 sources. organic-chemistry.orgnih.govoup.com This approach could be applied to a suitably halogenated precursor to introduce the aldehyde group. For example, a palladium-catalyzed formylation of an aryl iodide with carbon dioxide as the carbonyl source has been reported. organic-chemistry.org Similarly, aryl bromides can be formylated using synthesis gas (CO/H2) in the presence of a palladium catalyst. nih.govacs.org

Palladium catalysts are also employed in directed halogenation reactions, as mentioned in section 2.2.1. acs.org These catalytic methods often provide higher selectivity and functional group tolerance compared to their non-catalytic counterparts.

Recent advancements have also seen the development of photocatalytic methods for formylation. For example, a redox-neutral formylation of aryl chlorides has been achieved using nickel and photoredox catalysis, avoiding the need for carbon monoxide or stoichiometric reductants. princeton.edu While not yet applied to the specific target molecule, these emerging technologies hold promise for the future synthesis of complex aromatic aldehydes.

Transition-Metal-Catalyzed Approaches (e.g., C-X and C-CHO bond formation)

The introduction of a formyl (-CHO) group onto a polysubstituted aromatic ring is effectively achieved through transition-metal-catalyzed formylation reactions. For the synthesis of this compound, a logical precursor is the commercially available 1-bromo-4-fluoro-2-iodobenzene. The formylation would target one of the carbon-halogen bonds (C-Br or C-I). In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for aryl iodides than for aryl bromides, suggesting that the formylation would selectively occur at the C-I bond. nih.gov

Several palladium-based catalytic systems have been developed for the formylation of aryl halides. These systems typically involve a palladium precursor, a phosphine (B1218219) ligand, and a formylating agent. imperial.ac.uk

Key Methodologies:

Formylation using Syngas (CO/H₂): This is a well-established industrial method where a mixture of carbon monoxide and hydrogen is used. The reaction is catalyzed by a palladium complex, often with bulky and electron-rich phosphine ligands like di-1-adamantyl-n-butylphosphine (cataCXium A). imperial.ac.uk The process involves the oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of CO to form a palladoyl intermediate, which is then hydrogenated to release the aldehyde product. nih.gov The efficiency of this system has been demonstrated for a wide range of aryl bromides, achieving high yields at relatively low catalyst loadings. imperial.ac.uk

Formylation using Formic Acid as a CO Surrogate: To avoid the handling of toxic and gaseous carbon monoxide, formic acid can be employed as a C1 source. In the presence of an activator, such as propylphosphonic anhydride (B1165640), formic acid can be decomposed in situ to release CO. This method has been successfully applied to the palladium-catalyzed formylation of aryl iodides, offering a more convenient and environmentally friendly alternative. nih.gov

Formylation using Isocyanides: Another approach that bypasses the use of CO gas involves tert-butyl isocyanide as the formyl group precursor. The palladium-catalyzed reaction of an aryl halide with tert-butyl isocyanide in the presence of a hydride donor, such as triethylsilane (Et₃SiH), yields the corresponding aldehyde. organic-chemistry.org This method is noted for its mild reaction conditions and broad functional group tolerance. organic-chemistry.org

The table below summarizes various catalyst systems applicable to the formylation of aryl halides, which could be adapted for the synthesis of this compound from its corresponding aryl halide precursor.

| Catalyst Precursor | Ligand | Formylating Agent | Base/Additive | Solvent | Temp. (°C) |

| Pd(OAc)₂ | cataCXium A | CO/H₂ (syngas) | TMEDA | Toluene | 100 |

| Pd(OAc)₂ | PPh₃ | HCOOH | Et₃N / I₂ | Toluene | 80 |

| Pd₂(dba)₃ | JohnPhos | tert-Butyl isocyanide | Na₂CO₃ / Et₃SiH | DMF | 65 |

| Pd(PCy₃)₂Cl₂ | Di-2-pyridyl ketone | CO₂ / PhSiH₃ | - | Toluene | 100 |

This table presents generalized conditions from various literature sources and would require specific optimization for the target synthesis. imperial.ac.uknih.govorganic-chemistry.orgorganic-chemistry.org

Chemoenzymatic and Biocatalytic Considerations

While no direct biocatalytic routes for the synthesis of this compound have been documented, the principles of chemoenzymatic synthesis offer plausible hypothetical pathways. These approaches combine the selectivity of enzymes with the efficiency of chemical synthesis, often under milder and more environmentally benign conditions. researchgate.net

Potential Biocatalytic Strategies:

Reduction of a Carboxylic Acid Precursor: A prominent strategy involves the enzymatic reduction of a carboxylic acid to an aldehyde. Carboxylic acid reductases (CARs) are a class of enzymes that can perform this transformation with high selectivity. imperial.ac.uk A hypothetical route would involve the initial chemical synthesis of 5-bromo-2-fluoro-3-iodobenzoic acid. This precursor could then be subjected to a CAR, such as the one from Neurospora crassa (NcCAR), to yield the target aldehyde. This approach avoids the use of harsh chemical reducing agents. imperial.ac.uk

Oxidation of a Benzyl (B1604629) Alcohol Precursor: Conversely, the target aldehyde could be synthesized via the selective oxidation of the corresponding benzyl alcohol, (5-bromo-2-fluoro-3-iodophenyl)methanol. Various alcohol dehydrogenases (ADHs) or other oxidoreductases could potentially catalyze this step. Photochemical methods using catalysts like Eosin Y under aerobic conditions have also proven effective for the selective oxidation of benzyl alcohols to aldehydes and could be integrated into a chemoenzymatic process. organic-chemistry.org Vanillin dehydrogenase (VDH) from various microorganisms has shown activity towards a broad range of substituted benzaldehydes, suggesting that engineered variants might accept a highly halogenated substrate. acs.org

The table below outlines these potential chemoenzymatic approaches.

| Approach | Key Enzyme Class | Required Precursor | Transformation |

| Reductive Pathway | Carboxylic Acid Reductase (CAR) | 5-Bromo-2-fluoro-3-iodobenzoic acid | -COOH to -CHO |

| Oxidative Pathway | Alcohol Dehydrogenase (ADH) / Oxidoreductase | (5-Bromo-2-fluoro-3-iodophenyl)methanol | -CH₂OH to -CHO |

Optimization of Synthetic Efficiency and Scalability

Optimizing the synthesis of a complex molecule like this compound for large-scale production requires careful consideration of several factors to maximize yield, purity, and cost-effectiveness while ensuring safety and sustainability.

For the proposed transition-metal-catalyzed formylation , key optimization parameters include:

Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. Ligands like cataCXium A have been shown to be highly effective in formylation reactions, leading to high turnover numbers (TONs). imperial.ac.uk The catalyst loading must be minimized to reduce costs and residual metal contamination in the final product.

Reaction Conditions: Temperature, pressure (of syngas, if used), and reaction time must be carefully controlled. Kinetic analysis can reveal the optimal balance to achieve high conversion while minimizing the formation of byproducts, such as from reductive dehalogenation. acs.org

Reagent Stoichiometry: The equivalents of the formylating agent, base, and any additives need to be optimized to ensure complete conversion of the starting material without leading to side reactions or difficult purifications.

Purification: Developing a robust purification strategy is essential. This may involve crystallization, distillation, or chromatography to remove catalyst residues, unreacted starting materials, and byproducts.

Scalability presents additional challenges, particularly for reactions involving gaseous reagents like CO/H₂.

Mass Transfer: In batch reactors, the transfer of gas into the liquid phase can become a rate-limiting step, affecting reaction kinetics and reproducibility. acs.org

Heat Transfer: Exothermic reactions can pose a safety risk on a large scale if heat cannot be dissipated effectively.

Continuous Flow Chemistry: Adopting continuous flow processes can mitigate many scalability issues. acs.org Flow reactors offer superior heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for easier automation and process control. A scalable process for palladium-catalyzed C-H carbonylation has been successfully developed using a copper-tube flow reactor, demonstrating the potential of this technology for related formylation reactions. acs.org The development of such a process for the synthesis of this compound could significantly enhance its manufacturing efficiency and safety. acs.org

Investigative Studies on the Reactivity and Reaction Mechanisms of 5 Bromo 2 Fluoro 3 Iodobenzaldehyde

Differential Reactivity of the Halogen Moieties (Bromine, Fluorine, Iodine)

The reactivity of the halogens in 5-Bromo-2-fluoro-3-iodobenzaldehyde is governed by a combination of electronic and steric factors. The relative positions of the halogens on the aromatic ring, along with the electron-withdrawing nature of the aldehyde group, create a nuanced reactivity profile.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for haloarenes, particularly those activated by electron-withdrawing groups. In polyhalogenated systems like this compound, the regioselectivity of SNAr reactions is a critical consideration.

Due to the high electronegativity of fluorine, polyfluoroarenes are known to undergo SNAr reactions where a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a fluoride (B91410) anion. mdpi.com The presence of electron-withdrawing groups ortho or para to the halogen enhances the ring's susceptibility to nucleophilic attack. nih.gov In the case of this compound, the fluorine atom is positioned ortho to the aldehyde group and meta to the bromine and iodine atoms. This positioning, combined with fluorine's strong electron-withdrawing nature, makes the carbon atom to which it is attached a likely site for nucleophilic attack. Studies on related polyfluoroarenes have shown that substitution often occurs at the position para to a strong electron-withdrawing group. mdpi.comnih.gov

The reactivity of the other halogens, bromine and iodine, in SNAr reactions is generally lower than that of fluorine in an activated ring system. However, their potential to act as leaving groups cannot be entirely dismissed, especially under specific reaction conditions or with certain nucleophiles.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. The reaction involves an electrophile attacking the electron-rich benzene ring, resulting in the substitution of a hydrogen atom. libretexts.org The existing substituents on the benzene ring significantly influence the rate and regioselectivity of EAS reactions.

In this compound, all three halogen atoms and the aldehyde group are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. This is due to their electron-withdrawing nature, which reduces the electron density of the aromatic ring. The directing effects of these substituents are as follows:

Fluorine, Bromine, and Iodine (Halogens): Generally ortho-, para-directing due to the ability of their lone pairs to donate electron density through resonance, which stabilizes the arenium ion intermediate. libretexts.org

Aldehyde Group (-CHO): Meta-directing due to its strong electron-withdrawing resonance and inductive effects.

The interplay of these directing effects determines the position of further substitution. Given the substitution pattern of this compound, the remaining hydrogen atom at position 6 is the most likely site for electrophilic attack. The directing effects of the fluorine (ortho) and bromine (para) atoms converge at this position.

Metal-Halogen Exchange Dynamics

Metal-halogen exchange is a powerful transformation in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. wikipedia.org This reaction is fundamental for creating carbon nucleophiles that can then react with a wide range of electrophiles. wikipedia.org

The rate of metal-halogen exchange generally follows the trend I > Br > Cl > F. wikipedia.org This trend is attributed to the decreasing polarizability and increasing bond strength of the carbon-halogen bond as one moves up the group. Therefore, in this compound, the iodine atom is the most susceptible to metal-halogen exchange. This allows for the regioselective formation of an aryllithium or aryl-Grignard reagent at the C-3 position.

This selective metallation opens up a plethora of synthetic possibilities. The resulting organometallic intermediate can be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, and amides, to introduce a wide range of functional groups at the C-3 position. rsc.org For instance, reaction with dimethylformamide (DMF) would introduce a second aldehyde group, while reaction with carbon dioxide would yield a carboxylic acid. rsc.org It is also noteworthy that in some cases, chelation effects from adjacent functional groups can influence the regioselectivity of the exchange. mdpi.com

Chemical Transformations of the Aldehyde Functional Group

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of reactions.

Nucleophilic Addition and Condensation Reactions (e.g., Knoevenagel, Benzoin)

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, which are often followed by elimination to give condensation products.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. For this compound, this reaction would lead to the formation of a new carbon-carbon double bond, yielding a substituted styrene (B11656) derivative.

Benzoin (B196080) Condensation: This classic reaction involves the cyanide-catalyzed condensation of two aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin. youtube.com While traditionally performed with two identical aldehyde molecules, mixed benzoin condensations between two different aldehydes are also possible. youtube.com The reaction proceeds through the formation of a cyanohydrin intermediate, which then acts as a nucleophile to attack a second aldehyde molecule. youtube.com

Redox Chemistry of the Carbonyl Moiety

The aldehyde group can readily undergo both oxidation and reduction.

Oxidation: The aldehyde group of this compound can be oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide. This transformation would yield 5-bromo-2-fluoro-3-iodobenzoic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This reaction would produce (5-bromo-2-fluoro-3-iodophenyl)methanol.

These redox reactions provide straightforward methods to interconvert between three important oxidation states of the carbon atom at position 1, further expanding the synthetic utility of this versatile building block.

Prins Reaction Chemistry

The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene or alkyne. wikipedia.orgname-reaction.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent attack by a π-nucleophile (the alkene).

While specific studies on the Prins reaction involving this compound are not extensively documented in the literature, its potential reactivity can be inferred from its structure. The aldehyde group is activated by the strong electron-withdrawing effects of the ortho-fluoro and ortho-iodo substituents, as well as the meta-bromo substituent. This electronic pull increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile for the Prins reaction.

However, the steric hindrance imposed by the bulky iodine atom and the fluorine atom at the ortho positions could impede the approach of the alkene to the carbonyl carbon. This steric challenge might necessitate more forcing reaction conditions or the use of specific Lewis acid catalysts to facilitate the reaction. The outcome of the reaction—whether it yields a 1,3-diol, an allylic alcohol, or a dioxane—would depend on the specific reaction conditions, such as temperature, solvent, and the presence or absence of a nucleophilic solvent like water. wikipedia.org

Cross-Coupling Reactions Utilizing the Halogen Substituents

The presence of two distinct carbon-halogen bonds (C-I and C-Br) of differing reactivity makes this compound an excellent substrate for sequential and site-selective cross-coupling reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl > C–F. nih.gov This predictable selectivity allows for the stepwise functionalization of the aromatic ring.

Suzuki-Miyaura and Stille Coupling Strategies

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, and the Stille reaction, utilizing an organotin reagent, are powerful C-C bond-forming tools. mdpi.com For this compound, these reactions are expected to proceed with high selectivity at the most labile carbon-iodine bond.

Under standard palladium-catalyzed conditions, the oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster than to the C-Br bond. This allows for the selective introduction of an aryl, vinyl, or alkyl group at the C-3 position while leaving the bromine atom at C-5 untouched for subsequent transformations. bohrium.comnih.gov

Table 1: Predicted Selective Suzuki-Miyaura Coupling of this compound

| Boronic Acid (R-B(OH)₂) | Catalyst/Base | Expected Major Product | Reaction Site |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Bromo-2-fluoro-3-phenylbenzaldehyde | C-I |

| Vinylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 5-Bromo-2-fluoro-3-vinylbenzaldehyde | C-I |

| Methylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 5-Bromo-2-fluoro-3-methylbenzaldehyde | C-I |

A subsequent coupling at the C-Br bond would require more vigorous conditions, such as higher temperatures or more active catalyst systems, and a different organoboron or organotin reagent.

Sonogashira, Negishi, and Kumada Coupling Applications

Similar selectivity is anticipated for other prominent cross-coupling reactions. The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a cornerstone for the synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.org For this compound, this reaction would selectively occur at the C-I bond under mild, copper-co-catalyzed or copper-free conditions, yielding a 3-alkynyl-5-bromo-2-fluorobenzaldehyde derivative. researchgate.net

The Negishi coupling (using organozinc reagents) and the Kumada coupling (using Grignard reagents) also follow the same general reactivity trend. nih.govwikipedia.orgslideshare.net These reactions offer alternative pathways for C-C bond formation, with the organozinc reagents in Negishi couplings often showing higher functional group tolerance compared to the highly reactive Grignard reagents in Kumada couplings. wikipedia.orgreddit.com The selective functionalization at the C-3 position via these methods is highly probable.

Table 2: Predicted Outcomes for Various Cross-Coupling Reactions

| Reaction | Reagent | Expected Product at C-3 |

|---|---|---|

| Sonogashira | Phenylacetylene | 5-Bromo-2-fluoro-3-(phenylethynyl)benzaldehyde |

| Negishi | Ethylzinc chloride | 3-Ethyl-5-bromo-2-fluorobenzaldehyde |

| Kumada | Methylmagnesium bromide | 5-Bromo-2-fluoro-3-methylbenzaldehyde |

Arylation and Vinylation Reactions

Arylation and vinylation at the C-3 position can be efficiently achieved using the aforementioned coupling strategies (Suzuki-Miyaura, Stille, etc.). For instance, vinylation can be accomplished using vinylboronic acids or their esters in Suzuki-Miyaura reactions or vinylstannanes in Stille couplings. These reactions provide access to styrenyl derivatives, which are valuable precursors for polymers and other complex molecules. The selective vinylation at the C-I bond is expected to be highly efficient. nrochemistry.com

Direct arylation/vinylation methods, such as the Heck reaction, could also be employed. In a Heck reaction with an alkene like styrene or an acrylate, the coupling would preferentially occur at the more reactive C-I bond, leading to the formation of a 3-vinylated product.

Interplay of Substituents: Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a complex interplay of steric and electronic effects exerted by its substituents.

Electronic Effects: All three halogen atoms (F, Br, I) and the aldehyde group (-CHO) are electron-withdrawing through the inductive effect (-I effect). This effect makes the benzene ring electron-deficient and activates it towards nucleophilic aromatic substitution, although such reactions are less common than cross-couplings. The strong inductive effect also increases the electrophilicity of the aldehyde's carbonyl carbon. While halogens do exert a deactivating +M (mesomeric) effect, the inductive effect is dominant in influencing reactivity in many cases. The order of electronegativity (F > Br > I) dictates the strength of the inductive pull. youtube.comyoutube.com

Steric Effects: The substituents create a sterically crowded environment. The iodine atom at C-3 is the largest of the halogens, creating significant steric hindrance around the C-3 and C-2 positions. The fluorine atom at C-2, while smaller, also contributes to the steric crowding around the aldehyde group. This steric hindrance can influence the rate of reactions at the aldehyde and at the adjacent C-3 iodo group by impeding the approach of bulky reagents or catalysts. msu.edu For cross-coupling reactions, the steric environment can affect the rate of oxidative addition and the choice of an appropriately sized phosphine (B1218219) ligand on the palladium catalyst may be crucial for efficient transformation.

Comprehensive Mechanistic Elucidation of Key Synthetic Pathways

The mechanisms of the key synthetic pathways, particularly palladium-catalyzed cross-coupling reactions, are well-established. For this compound, the selective functionalization at the C-I bond is a direct consequence of the energetics of the catalytic cycle.

Let's consider the Suzuki-Miyaura reaction as a representative example:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) complex to the aryl halide. This step is typically rate-determining. The C-I bond has a lower bond dissociation energy than the C-Br bond, making the oxidative addition of the palladium catalyst to the C-I bond kinetically more favorable. nih.gov This results in the formation of an arylpalladium(II) iodide intermediate.

Transmetalation: The organoboron reagent (R-B(OH)₂) reacts with the base to form a more nucleophilic borate (B1201080) complex. This complex then transfers the organic group (R) to the palladium center, displacing the iodide and forming an R-Pd(II)-Aryl complex.

Reductive Elimination: The newly formed organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond in the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The mechanism for the Sonogashira coupling follows a similar palladium cycle, but it also involves a parallel copper cycle (in the co-catalyzed version). The copper acetylide, formed from the terminal alkyne and a copper(I) salt, acts as the transmetalating agent to the arylpalladium(II) complex. wikipedia.orglibretexts.org The clear difference in reactivity between the C-I and C-Br bonds ensures that these mechanistic pathways can be controlled to achieve selective synthesis. nih.gov

Strategic Applications of 5 Bromo 2 Fluoro 3 Iodobenzaldehyde in Target Oriented Synthesis

As a Versatile Synthon for Building Complex Polyfunctionalized Aromatics

5-Bromo-2-fluoro-3-iodobenzaldehyde serves as a highly valuable and versatile building block in organic synthesis, particularly for the construction of complex polyfunctionalized aromatic compounds. Its utility stems from the unique arrangement of three different halogen substituents (bromo, fluoro, and iodo) on the benzaldehyde (B42025) core, each exhibiting distinct reactivity profiles. This allows for a programmed, stepwise introduction of various functional groups through a series of selective cross-coupling reactions.

The differential reactivity of the carbon-halogen bonds is key to its application. The carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the initial introduction of an aryl, vinyl, or alkynyl group at the 3-position. Subsequently, the less reactive carbon-bromine bond can be targeted under different reaction conditions, enabling the introduction of a second functional group at the 5-position. The carbon-fluorine bond is generally the most robust and least reactive in these cross-coupling reactions, often remaining intact throughout the synthetic sequence. This hierarchical reactivity provides chemists with a powerful tool for the regioselective construction of intricately substituted aromatic scaffolds that would be challenging to assemble using other methods.

This strategic approach is exemplified by the synthesis of various complex molecules where the order of bond formation is crucial for achieving the desired target. The aldehyde functional group further adds to its versatility, providing a handle for subsequent transformations such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. This multi-functional nature makes this compound an important intermediate in the synthesis of agrochemicals, pharmaceuticals, and materials science applications where precise control over the substitution pattern of the aromatic ring is paramount.

Precursor in the Construction of Diverse Heterocyclic Frameworks

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the aldehyde group, along with the strategically placed halogen atoms, allows for various cyclization strategies to form fused and non-fused ring systems containing nitrogen, oxygen, and sulfur.

Nitrogen-Containing Heterocycles (e.g., Indoles, Quinolines, Pyridines, Schiff Bases)

The aldehyde functionality of this compound is a key feature for the synthesis of nitrogen-containing heterocycles.

Indoles: The synthesis of substituted indoles can be achieved through various strategies utilizing this benzaldehyde derivative. luc.edu For instance, the Fischer indole (B1671886) synthesis, a classic method, can be adapted where the aldehyde is first converted to a corresponding phenylhydrazone, which then undergoes acid-catalyzed cyclization. luc.edu The halogen substituents on the starting benzaldehyde are carried through the reaction, yielding highly functionalized indole products. These halogenated indoles can then serve as versatile intermediates for further diversification through cross-coupling reactions. researchgate.net For example, 5-bromoindole (B119039) derivatives are used in the synthesis of serotonin (B10506) antagonists. luc.edu

Quinolines: Quinoline (B57606) frameworks can be constructed from this compound through condensation reactions. For instance, the Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone, which can be formed from the starting benzaldehyde. Alternatively, Friedländer-type syntheses, which involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be employed. The resulting halogenated quinolines are valuable precursors for more complex structures.

Pyridines: While direct synthesis of a pyridine (B92270) ring from this benzaldehyde is less common, it can be incorporated into pyridine-containing structures. For instance, the aldehyde can be used to build a side chain that is subsequently cyclized to form a pyridine ring. More strategically, the bromo and iodo substituents can be used in cross-coupling reactions with pyridine-containing boronic acids or stannanes to generate complex biaryl structures. The synthesis of pentasubstituted pyridines has been achieved using a similarly halogenated pyridine intermediate, highlighting the utility of this substitution pattern. researchgate.net

Schiff Bases: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This reaction is often a key step in the synthesis of other heterocyclic systems. The resulting Schiff bases, bearing the bromo, fluoro, and iodo substituents, can undergo further cyclization reactions or be used as ligands in coordination chemistry.

Oxygen-Containing Heterocycles

The aldehyde group of this compound can participate in reactions to form oxygen-containing heterocycles. For example, it can undergo a Perkin reaction with an acid anhydride (B1165640) and its corresponding carboxylate salt to form a substituted coumarin (B35378). The halogen substituents would be retained on the coumarin ring, providing opportunities for further functionalization. Additionally, reactions with phenols can lead to the formation of xanthones or other related oxygen-containing ring systems, depending on the reaction conditions and the specific phenol (B47542) used.

Sulfur-Containing Heterocycles (e.g., Thiazolidinones)

This compound is a valuable starting material for the synthesis of sulfur-containing heterocycles, most notably thiazolidinones. hilarispublisher.com

Thiazolidinones: The synthesis of 5-arylidene-thiazolidin-2,4-diones can be achieved through a Knoevenagel condensation of the aldehyde with thiazolidine-2,4-dione. nih.govresearchgate.net This reaction is typically catalyzed by a base such as piperidine (B6355638) or sodium acetate. nih.govresearchgate.net The resulting product incorporates the substituted phenyl ring at the 5-position of the thiazolidinone core. These 5-arylidene derivatives are of significant interest due to their wide range of biological activities. nih.gov The presence of the bromo and iodo groups on the aromatic ring of the final product allows for further structural modifications via cross-coupling reactions, enabling the creation of a diverse library of compounds for biological screening. hilarispublisher.com

| Starting Material | Reagent | Product | Application |

| This compound | Thiazolidine-2,4-dione | 5-(5-Bromo-2-fluoro-3-iodobenzylidene)thiazolidine-2,4-dione | Intermediate for biologically active compounds |

| This compound | Thiosemicarbazide, Maleic anhydride | Thiazolidinone derivatives | Potential antimicrobial agents nih.gov |

Utility in the Synthesis of Advanced Intermediates for Specialized Applications

This compound is a crucial starting material for the synthesis of advanced intermediates that find use in a variety of specialized fields, including medicinal chemistry and materials science. The unique combination of reactive sites on this molecule allows for the construction of complex molecular architectures that are tailored for specific functions.

In medicinal chemistry, this compound serves as a precursor for the synthesis of novel therapeutic agents. The halogenated phenyl ring is a common motif in many biologically active molecules. The ability to selectively functionalize the bromo and iodo positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, it can be used to synthesize precursors for kinase inhibitors, where the substituted phenyl ring can be designed to fit into the active site of the enzyme. The aldehyde group provides a convenient point of attachment for other pharmacophoric groups.

In the field of materials science, this compound is used to create novel organic materials with specific electronic and photophysical properties. The halogenated aromatic core can be incorporated into larger conjugated systems, such as those found in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromo and iodo substituents can be used to tune the electronic properties of the material, such as the HOMO/LUMO energy levels, and to control the solid-state packing of the molecules. For example, it has been used in the synthesis of blue light-emitting materials. apolloscientific.co.uk

The table below provides examples of advanced intermediates synthesized from this compound and their applications.

| Intermediate | Application |

| Substituted biaryls | Precursors for pharmaceuticals and agrochemicals |

| Organometallic complexes | Catalysts, materials for electronics |

| Conjugated polymers | Organic electronics (OLEDs, OPVs) |

Stereoselective and Regioselective Derivatizations

The strategic placement of the bromo, fluoro, and iodo substituents on the benzaldehyde ring allows for a high degree of control in subsequent derivatization reactions, enabling both stereoselective and regioselective transformations.

Regioselectivity is primarily achieved through the differential reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. As mentioned previously, the C-I bond is significantly more reactive than the C-Br bond, which is in turn more reactive than the C-F bond. This reactivity difference allows for the selective functionalization of the 3-position (iodine) followed by the 5-position (bromine). This stepwise approach provides a reliable method for the regioselective synthesis of di- and tri-substituted aromatic compounds.

Stereoselectivity can be introduced in reactions involving the aldehyde group. For example, in a nucleophilic addition to the aldehyde, the use of a chiral catalyst or a chiral auxiliary can lead to the formation of one enantiomer of the resulting secondary alcohol in excess. The steric and electronic environment created by the adjacent fluoro and iodo substituents can influence the facial selectivity of the nucleophilic attack, potentially enhancing the stereochemical outcome.

Furthermore, the products of these initial derivatizations can undergo subsequent stereoselective reactions. For instance, an alkene formed via a Wittig reaction at the aldehyde position could undergo stereoselective dihydroxylation or epoxidation, with the bulky substituents on the aromatic ring directing the approach of the reagent.

The combination of regioselective cross-coupling reactions and stereoselective transformations of the aldehyde group makes this compound a powerful tool for the synthesis of complex, chiral molecules with a well-defined three-dimensional structure.

Advanced Spectroscopic and Analytical Methodologies for Synthetic Confirmation

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a compound like 5-Bromo-2-fluoro-3-iodobenzaldehyde, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, provide invaluable information about the chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the two aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. The two aromatic protons will appear as doublets due to coupling with each other. The fluorine atom at position 2 will also cause coupling with the adjacent protons, further splitting the signals and providing crucial information about the substitution pattern.

For illustrative purposes, the ¹H NMR data for a related isomer, 2-fluoro-5-bromobenzaldehyde, shows the aldehydic proton at δ 10.29 ppm (s, 1H) and aromatic protons at δ 7.97 ppm (dd, J=6.1, 2.6Hz, 1H), δ 7.70 ppm (ddd, J=8.8, 4.7, 2.6Hz, 1H), and δ 7.09 ppm (dd, J=9.6, 8.9Hz, 1H). google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 185 and 200 ppm. The aromatic carbons will appear in the range of 110-160 ppm. The carbon atoms directly bonded to the electronegative halogens (Br, F, I) will exhibit characteristic chemical shifts. Furthermore, the carbon-fluorine coupling constants (J-CF) can be observed, which are diagnostic for the presence and position of the fluorine substituent.

In a study of 5-bromo-2-fluorobenzaldehydeoxime, a derivative of a closely related compound, the aromatic carbons were observed in the range of 129.01-133.67 ppm, with the carbon of the C=N-OH group appearing at 140.84 ppm. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity and Coupling Constants |

| Aldehydic H | 9.5 - 10.5 | --- | s |

| Aromatic H | 7.5 - 8.5 | --- | d, dd |

| Aldehydic C | --- | 185 - 200 | s |

| Aromatic C-Br | --- | ~115 | s |

| Aromatic C-F | --- | ~160 | d, ¹JCF ≈ 250 Hz |

| Aromatic C-I | --- | ~90 | s |

| Aromatic C-H | --- | 120 - 140 | d |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups and substitution patterns.

Mass Spectrometric Approaches for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula, C₇H₃BrFIO.

The presence of bromine and iodine, both having characteristic isotopic patterns (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ¹²⁷I being monoisotopic), results in a unique isotopic cluster in the mass spectrum, which serves as a definitive signature for the compound. The calculated monoisotopic mass of this compound is 328.8416 g/mol .

In the analysis of the related 2-fluoro-5-bromobenzaldehyde, the mass spectrum showed molecular ion peaks at m/z 202 and 204, corresponding to the two isotopes of bromine. google.com For this compound, the mass spectrum would be more complex due to the presence of both bromine and iodine.

Vibrational Spectroscopy (IR and Raman) for Functional Group Verification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically in the region of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde group usually appears as a pair of weak bands between 2700 and 2900 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-F, C-Br, and C-I stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy can also be used to identify these functional groups. The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric breathing modes of the aromatic ring often give rise to strong Raman signals.

A study on 5-bromo-2-fluorobenzaldehydeoxime reported characteristic IR bands for the C=N and N-O stretching vibrations, which confirms the utility of this technique in identifying key functional groups in related structures. researchgate.net

Chromatographic Techniques (GC-MS, LC-MS, HPLC) for Reaction Monitoring and Purification Analysis

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction, assessing the purity of the final product, and for purification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is an excellent technique for purity assessment. cymitquimica.com It separates the components of a mixture, and the mass spectrometer provides identification of the individual components.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water, would be suitable for analyzing the purity of this compound. A UV detector can be used to monitor the elution of the compound, as the aromatic ring and carbonyl group are strong chromophores.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing reaction mixtures and identifying byproducts.

X-ray Crystallography for Definitive Structural Determination of Derivatives and Intermediates

While obtaining suitable single crystals of the final product can be challenging, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information. This technique is often applied to stable crystalline derivatives or intermediates in a synthetic pathway.

For instance, a study on the related compound 2-Bromo-5-fluorobenzaldehyde detailed its crystal structure, confirming the trans orientation of the aldehyde oxygen with respect to the bromine substituent. The study also revealed short intermolecular halogen-halogen interactions (Br···F) and π-stacking interactions, which govern the packing of the molecules in the crystal lattice. This level of detail is invaluable for understanding the solid-state properties of the compound.

Should a crystalline derivative of this compound be prepared, X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, offering unequivocal proof of its structure.

Theoretical and Computational Chemistry Insights into 5 Bromo 2 Fluoro 3 Iodobenzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Currently, there are no specific DFT studies in the public domain for 5-Bromo-2-fluoro-3-iodobenzaldehyde. Such a study would typically involve calculations to determine the molecule's optimized geometry, including bond lengths and angles. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would be calculated to understand its kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites within the molecule. This would be particularly insightful for a molecule with multiple halogen substituents, as it would reveal the interplay of their electron-withdrawing and donating effects.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling of reaction pathways for this compound has not been reported. This type of analysis would involve using computational methods to map out the energy profile of a reaction involving this molecule. By locating the transition state structures and calculating their energies, chemists can determine the activation energy barriers for different potential reaction pathways. This information is invaluable for understanding reaction kinetics and predicting the feasibility of a proposed chemical transformation. For example, in reactions common to aldehydes, such as nucleophilic addition, computational modeling could elucidate the step-by-step mechanism and the energies of all intermediates and transition states.

Prediction of Regioselectivity and Stereochemical Outcomes in Novel Reactions

The prediction of regioselectivity and stereochemistry is a powerful application of computational chemistry. For a molecule like this compound, which has multiple, distinct substitution sites on the aromatic ring, predicting the outcome of, for example, an electrophilic aromatic substitution would be of great interest. Computational models can calculate the relative stability of the intermediates formed upon attack at different positions, thereby predicting the major product. Similarly, for reactions at the aldehyde group that could lead to a new stereocenter, computational modeling of the transition states with chiral reagents could predict the enantiomeric excess of the product. researchgate.net However, no such predictive studies have been published for this specific compound.

Investigation of Substituent Effects on Aromatic Reactivity via Computational Models

The combined influence of the bromo, fluoro, and iodo substituents on the reactivity of the aromatic ring and the aldehyde group in this compound presents a complex case for computational analysis. Each halogen has a unique combination of inductive and resonance effects that would modulate the electron density of the benzene (B151609) ring and the reactivity of the formyl group. A computational study would quantify these effects, for instance, by calculating the charge distribution on the aromatic carbons and the carbonyl carbon. This would allow for a comparison of the activating or deactivating effects of the substituents and their directing influence in aromatic substitution reactions. Studies on other substituted benzaldehydes have shown the utility of such computational models in correlating substituent properties with reactivity. nih.govresearchgate.net Unfortunately, this analysis has not been performed for this compound.

Future Perspectives and Emerging Research Avenues for 5 Bromo 2 Fluoro 3 Iodobenzaldehyde Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The pursuit of green chemistry principles is a major driving force in modern synthetic organic chemistry. For a compound like 5-Bromo-2-fluoro-3-iodobenzaldehyde, future research will likely focus on developing more sustainable and environmentally friendly synthetic protocols. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.

Key areas of research will include:

Solvent Selection: A shift towards greener solvents such as water, supercritical fluids, or bio-based solvents could significantly reduce the environmental impact of its synthesis.

Catalyst Choice: The use of heterogeneous catalysts, which can be easily recovered and reused, is a promising avenue. Research into nanocatalysts or solid-supported catalysts for the halogenation and formylation steps could lead to more sustainable processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental aspect of green chemistry. Future syntheses will aim for higher atom economy, potentially through the development of novel one-pot reactions.

Exploration of Novel Catalytic Transformations

The presence of three different halogen atoms on the aromatic ring of this compound provides a rich platform for exploring novel catalytic transformations. The differential reactivity of the C-I, C-Br, and C-F bonds allows for selective functionalization through various cross-coupling reactions.

Future research is expected to delve into:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate one halogen over the others is a significant area of interest. For instance, palladium- or copper-catalyzed reactions could be fine-tuned to favor the reaction at the more reactive C-I bond, leaving the C-Br and C-F bonds intact for subsequent transformations.

C-H Activation: Direct C-H activation/functionalization of the aromatic ring, guided by the existing substituents, could provide a more efficient route to introduce new functional groups, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of light-mediated catalysis could open up new reaction pathways for the functionalization of this compound under mild conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processes, including improved safety, better reproducibility, and the ability to rapidly optimize reaction conditions. The integration of the synthesis and derivatization of this compound into these platforms is a key future direction.

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by flask size | Easily scalable by extending reaction time |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Often limited by stirring speed | Enhanced due to small channel dimensions |

| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, inherently safer |

| Reproducibility | Can be variable | High reproducibility |

The development of continuous flow processes for the synthesis of this aldehyde and its derivatives would enable on-demand production and facilitate the exploration of a wider range of reaction conditions.

Discovery of Unprecedented Reactivity and Catalytic Cycles

The unique electronic and steric environment of this compound may lead to the discovery of unprecedented reactivity and novel catalytic cycles. The interplay between the electron-withdrawing nature of the halogens and the aldehyde group could give rise to unexpected reaction outcomes.

Future research may uncover:

Novel Rearrangements: The strained nature of the polysubstituted ring could lead to novel molecular rearrangements under specific catalytic conditions.

New Catalytic Cycles: The compound could act as a ligand or a substrate in new types of catalytic cycles, potentially involving oxidative addition, reductive elimination, and transmetalation steps at different halogen sites.

Potential for High-Throughput Synthesis and Screening Applications

The versatility of this compound as a scaffold makes it an ideal candidate for high-throughput synthesis and screening applications. By systematically varying the substituents at the three halogen positions, large libraries of diverse molecules can be generated.

These libraries could then be screened for a variety of applications, including:

Drug Discovery: Identifying new drug candidates with specific biological activities.

Materials Science: Discovering new materials with desired optical, electronic, or mechanical properties.

The use of automated robotic systems for parallel synthesis and high-throughput screening will be crucial in realizing the full potential of this compound.

Q & A

Q. How can researchers differentiate between para/meta halogenation byproducts using hyphenated techniques?

- Method : Combine LC-MS with ion mobility spectrometry (IMS) to separate isomers based on collision cross-section differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.